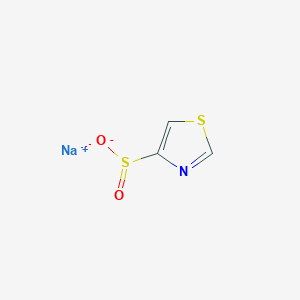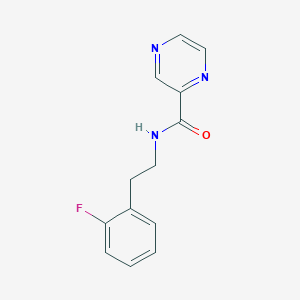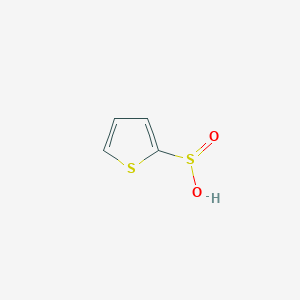
2-(Dibromomethyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibromomethyl)pyrazine is an organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrazine, where two bromine atoms are attached to the methyl group at the second position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Dibromomethyl)pyrazine can be synthesized through the bromination of 2-methylpyrazine. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dibromomethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 2-methylpyrazine using reducing agents like zinc and hydrochloric acid.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Zinc and hydrochloric acid are commonly used under reflux conditions.
Cyclization Reactions: Cyclization often requires the presence of a base and elevated temperatures.
Major Products Formed:
Substitution Reactions: Products include 2-(aminomethyl)pyrazine, 2-(thiomethyl)pyrazine, and 2-(alkoxymethyl)pyrazine.
Reduction Reactions: The major product is 2-methylpyrazine.
Cyclization Reactions: Products include various fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Dibromomethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dibromomethyl)pyrazine involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromopyrazine: Similar in structure but with bromine atoms at the 2 and 5 positions.
2,3-Dibromopyrazine: Bromine atoms are at the 2 and 3 positions.
2,5-Bis(bromomethyl)pyrazine: Contains two bromomethyl groups at the 2 and 5 positions.
Uniqueness: 2-(Dibromomethyl)pyrazine is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to other dibromopyrazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C5H4Br2N2 |
|---|---|
Molekulargewicht |
251.91 g/mol |
IUPAC-Name |
2-(dibromomethyl)pyrazine |
InChI |
InChI=1S/C5H4Br2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |
InChI-Schlüssel |
CANNHEDVDMCBRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)








![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)



